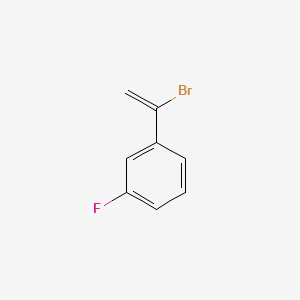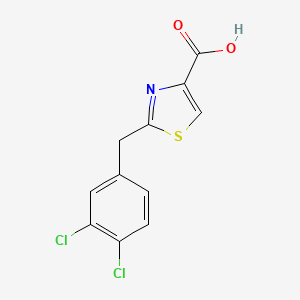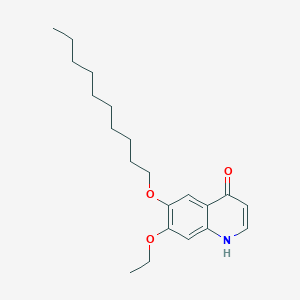
6-(Decyloxy)-7-ethoxyquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Decyloxy)-7-ethoxyquinolin-4-ol: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Decyloxy)-7-ethoxyquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyquinoline, decyl bromide, and ethyl bromide.
Etherification: The first step involves the etherification of 4-hydroxyquinoline with decyl bromide in the presence of a base like potassium carbonate to form 6-(Decyloxy)quinolin-4-ol.
Ethoxylation: The next step is the ethoxylation of the intermediate product with ethyl bromide under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-(Decyloxy)-7-ethoxyquinolin-4-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy or ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology:
Antimicrobial Activity: Quinoline derivatives, including 6-(Decyloxy)-7-ethoxyquinolin-4-ol, have shown potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly its ability to inhibit certain cancer cell lines.
Medicine:
Drug Development: Due to its biological activity, the compound is a candidate for drug development, particularly in the areas of infectious diseases and cancer therapy.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.
Cosmetics: The compound may be used in cosmetic formulations for its potential antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-(Decyloxy)-7-ethoxyquinolin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.
Pathways Involved: It may influence various cellular pathways, including those involved in oxidative stress, apoptosis, and cell proliferation. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
- 6-(Benzyloxy)-7-ethoxyquinolin-4-ol
- 6-(Hexyloxy)-7-ethoxyquinolin-4-ol
- 6-(Octyloxy)-7-ethoxyquinolin-4-ol
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkoxy substituent at the 6-position. These variations can influence the compound’s solubility, reactivity, and biological activity.
- Unique Features: 6-(Decyloxy)-7-ethoxyquinolin-4-ol, with its decyloxy group, may exhibit enhanced lipophilicity and membrane permeability compared to its shorter-chain analogs. This can result in improved bioavailability and efficacy in certain applications.
Properties
Molecular Formula |
C21H31NO3 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
6-decoxy-7-ethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C21H31NO3/c1-3-5-6-7-8-9-10-11-14-25-20-15-17-18(16-21(20)24-4-2)22-13-12-19(17)23/h12-13,15-16H,3-11,14H2,1-2H3,(H,22,23) |
InChI Key |
LMRHKSCZHPQSHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C=CN2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


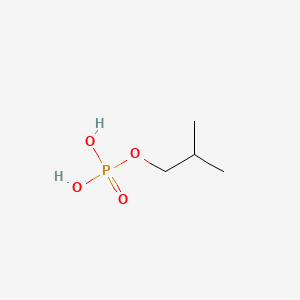
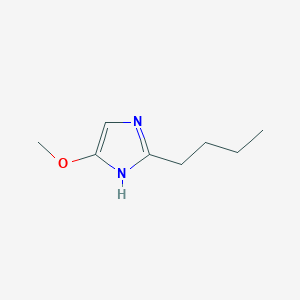
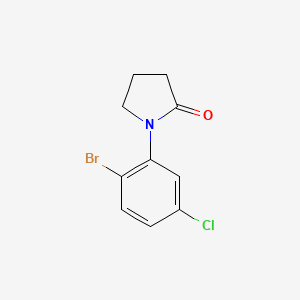
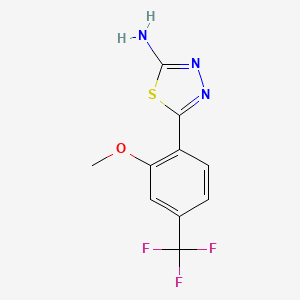

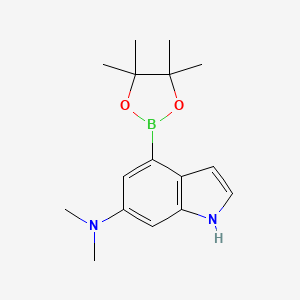
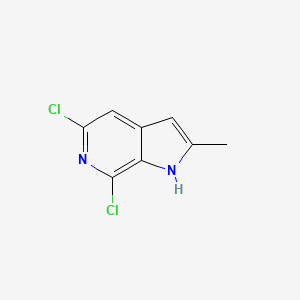

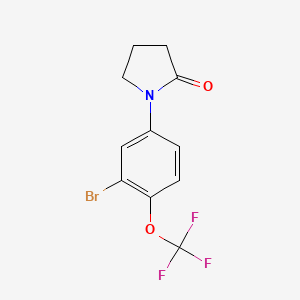


![Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate](/img/structure/B13693492.png)
